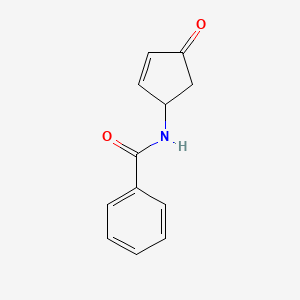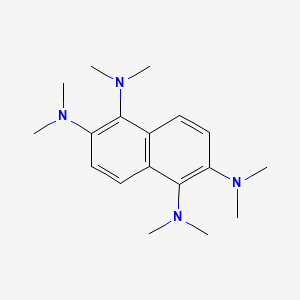
1,2,5,6-Naphthalenetetramine, N,N,N',N',N'',N'',N''',N'''-octamethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,5,6-Naphthalenetetramine, N,N,N’,N’,N’‘,N’‘,N’‘’,N’‘’-octamethyl- is a complex organic compound with the molecular formula C18H28N4 and a molecular weight of 300.44172 g/mol This compound is characterized by its unique structure, which includes four tertiary amine groups attached to a naphthalene core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,5,6-Naphthalenetetramine, N,N,N’,N’,N’‘,N’‘,N’‘’,N’‘’-octamethyl- typically involves the following steps:
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
1,2,5,6-Naphthalenetetramine, N,N,N’,N’,N’‘,N’‘,N’‘’,N’‘’-octamethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the amine groups to form secondary or primary amines.
Substitution: The compound can undergo substitution reactions, where the amine groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
1,2,5,6-Naphthalenetetramine, N,N,N’,N’,N’‘,N’‘,N’‘’,N’‘’-octamethyl- has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1,2,5,6-Naphthalenetetramine, N,N,N’,N’,N’‘,N’‘,N’‘’,N’‘’-octamethyl- involves its interaction with molecular targets such as enzymes and receptors. The compound’s amine groups can form hydrogen bonds and electrostatic interactions with these targets, modulating their activity and leading to various biological effects . The specific pathways involved depend on the context of its application, whether in chemistry, biology, or medicine .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4,5,8-Naphthalenetetramine: Another isomer with similar properties but different structural arrangement.
N,N,N’,N’-Tetramethyl-1,6-hexanediamine: A related compound with a different core structure but similar functional groups.
Uniqueness
1,2,5,6-Naphthalenetetramine, N,N,N’,N’,N’‘,N’‘,N’‘’,N’‘’-octamethyl- is unique due to its specific arrangement of amine groups on the naphthalene core, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in various fields .
Eigenschaften
CAS-Nummer |
160359-99-9 |
|---|---|
Molekularformel |
C18H28N4 |
Molekulargewicht |
300.4 g/mol |
IUPAC-Name |
1-N,1-N,2-N,2-N,5-N,5-N,6-N,6-N-octamethylnaphthalene-1,2,5,6-tetramine |
InChI |
InChI=1S/C18H28N4/c1-19(2)15-11-9-14-13(17(15)21(5)6)10-12-16(20(3)4)18(14)22(7)8/h9-12H,1-8H3 |
InChI-Schlüssel |
OCKTWOWJIUSRBW-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=C(C2=C(C=C1)C(=C(C=C2)N(C)C)N(C)C)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



diphenyl-lambda~5~-phosphane](/img/structure/B14280871.png)
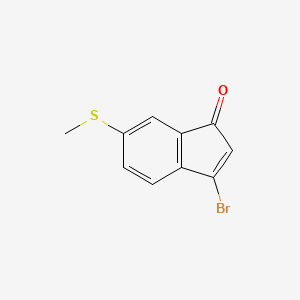
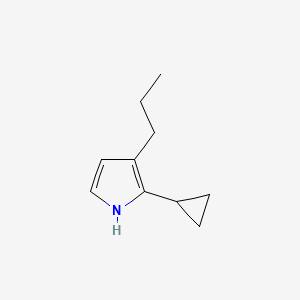
![(2Z)-2-[(2Z)-2-[2-chloro-3-[(E)-2-[1-(3-isothiocyanatopropyl)-3,3-dimethylindol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1-(3-isothiocyanatopropyl)-3,3-dimethylindole;bromide](/img/structure/B14280904.png)
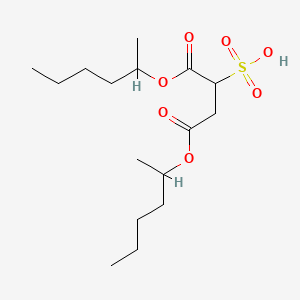
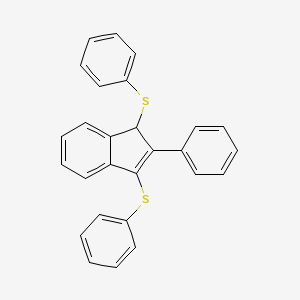
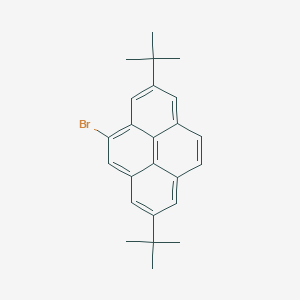
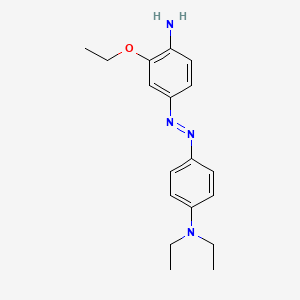
![Hydroxy-[4-[4-[hydroxy(dimethyl)silyl]phenyl]sulfanylphenyl]-dimethylsilane](/img/structure/B14280937.png)
![2-[(Dimethylarsanyl)(dimethyl)silyl]-N,N-dimethylethan-1-amine](/img/structure/B14280944.png)

![3-Dodecyl-2,5-bis[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]thiophene](/img/structure/B14280957.png)
